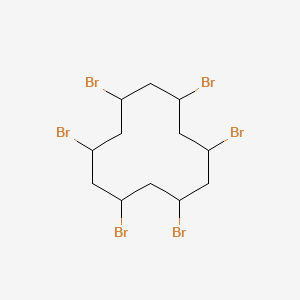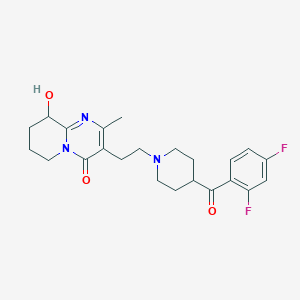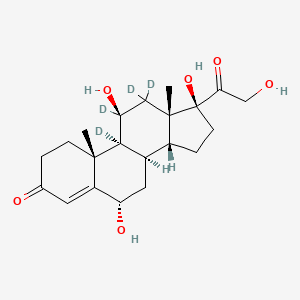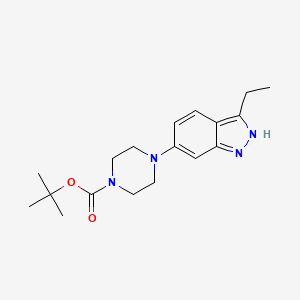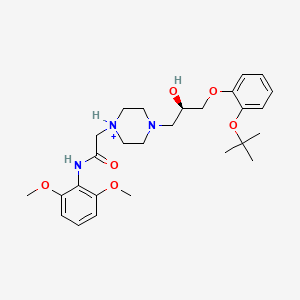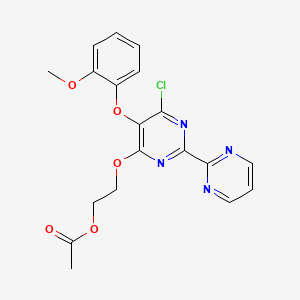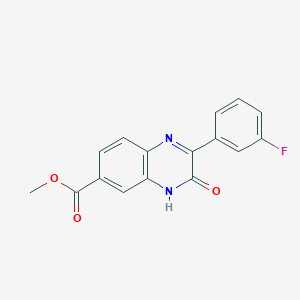
4-Benzyl-2,6-dibromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2,6-dibromophenol is an organic compound that belongs to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms at the 2 and 6 positions, a hydroxyl group at the 1 position, and a benzyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,6-dibromophenol can be achieved through several methods. One common approach involves the bromination of 4-benzylphenol. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to achieve high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like zinc (Zn) in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 4-benzylphenol.
Substitution: Formation of 4-benzyl-2,6-dimethoxyphenol or similar derivatives.
Applications De Recherche Scientifique
4-Benzyl-2,6-dibromophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2,6-dibromophenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromophenol: Lacks the benzyl group, leading to different chemical properties and reactivity.
4-Benzylphenol: Lacks the bromine atoms, resulting in different biological activity and applications.
2,6-Dibromophenol:
Uniqueness
4-Benzyl-2,6-dibromophenol is unique due to the presence of both the benzyl group and the bromine atoms, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H10Br2O |
|---|---|
Poids moléculaire |
342.02 g/mol |
Nom IUPAC |
4-benzyl-2,6-dibromophenol |
InChI |
InChI=1S/C13H10Br2O/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |
Clé InChI |
ICUJZFWFILKTGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



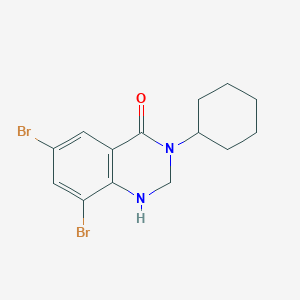
![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)

